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Compound of Interest

Compound Name: 2'-fluoro-3'-methoxyacetophenone

CAS No.: 208777-19-9

Cat. No.: B2692886 Get Quote

CAS: 208777-19-9 | Formula: C

H

FO

| MW: 168.16 g/mol

Executive Summary
This technical guide outlines the structural analysis and quality control parameters for 2'-
fluoro-3'-methoxyacetophenone, a critical intermediate in the synthesis of kinase inhibitors

and CNS-active agents. Unlike simple acetophenones, the presence of the ortho-fluorine atom

introduces unique stereoelectronic effects—specifically a conformational "lock" that influences

both spectral data and metabolic stability. This guide synthesizes theoretical conformational

analysis with practical spectroscopic protocols (

H/

C/

F NMR, HPLC, MS) to provide a self-validating analytical framework.

Molecular Architecture & Electronic Properties
The Ortho-Fluorine Effect
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The defining structural feature of this molecule is the fluorine atom at the 2' position (ortho to

the acetyl group). In solution, 2'-fluoroacetophenones predominantly adopt the s-trans

conformation (carbonyl oxygen trans to the fluorine).[1]

Mechanism: This preference is driven by dipolar repulsion between the electronegative

fluorine lone pairs and the carbonyl oxygen, as well as a stabilizing

interaction with the methyl group protons.

Analytical Impact: This conformation maximizes the through-space spin-spin coupling,

making

F NMR a highly sensitive probe for structural integrity.

Electronic Substituent Effects
2'-Fluoro: Strongly electron-withdrawing (

) but pi-donating. It deshields C2' significantly while shielding C1' and C3' via resonance.

3'-Methoxy: Electron-donating group (EDG) at the meta position relative to the acetyl. It

increases electron density at C2', C4', and C6', partially counteracting the inductive

withdrawal of the fluorine on the ring system.

Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR) Profiling
The following data is derived from substituent additivity rules and analogous 2'-

fluoroacetophenone systems reported in literature (e.g., J. Org. Chem. 2021).[1][2][3]

Protocol 1: High-Field NMR Acquisition
Solvent: CDCl

(Preferred for resolution) or DMSO-

(if solubility is limited).

Standard: TMS (0.00 ppm) for

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8154564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154564/
https://pubs.acs.org/doi/10.1021/acs.joc.1c00051
https://patentscope.wipo.int/search/en/detail.jsf?docId=CN329991341&_cid=P22-LDZ6N2-84826-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2692886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H/

C; CFCl

(0.00 ppm) or internal C

F

for

F.

Parameter Set:

H: 30° pulse, 1s relaxation delay.

C: Proton-decoupled, 2s relaxation delay (due to quaternary carbons).

Predicted Spectral Data Summary

Nucleus Signal
Shift (

ppm)
Multiplicity

Coupling (

Hz)
Assignment

H
Acetyl-CH 2.60 - 2.65 Doublet (d)

Methyl

protons

(coupled to F)

H
O-CH 3.90 - 3.95 Singlet (s) -

Methoxy

protons

H Ar-H (H4') 7.10 - 7.20 ddd Para to Acetyl

H Ar-H (H5') 7.25 - 7.35 td
Meta to

Acetyl

H Ar-H (H6') 7.50 - 7.60 dd
Ortho to

Acetyl

F Ar-F -110 to -125 Multiplet - 2'-Fluorine

C C=O[4][5] ~196.0 Doublet Carbonyl
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Critical QC Check: The acetyl methyl protons often appear as a doublet (

Hz) rather than a singlet due to through-space coupling with the 2'-fluorine. This is a

definitive confirmation of the ortho substitution pattern.

Mass Spectrometry (MS) Fragmentation
Using Electron Impact (EI, 70 eV), the molecule follows a predictable fragmentation pathway

useful for identity confirmation.

Key Ions:

M+ (Molecular Ion): m/z 168 (Base peak or strong).

[M - CH

]

: m/z 153 (Loss of methyl from acetyl).

[M - COCH

]

: m/z 125 (Formation of the 2-fluoro-3-methoxyphenyl cation).

Molecular Ion
[M]+ m/z 168

Alpha Cleavage
[Ph-CO]+ m/z 153-CH3

Aryl Cation
[Ph]+ m/z 125

-COCH3

Click to download full resolution via product page
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Figure 1: Primary fragmentation pathway for 2'-fluoro-3'-methoxyacetophenone under EI

conditions.

Quality Control & Impurity Profiling
HPLC Method Development
For routine purity analysis, a Reverse-Phase (RP-HPLC) method is required to separate the

target from likely impurities (e.g., 3'-methoxyacetophenone or regioisomers).

Protocol 2: RP-HPLC Conditions

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile (ACN).

Gradient:

0-2 min: 10% B

2-15 min: 10%

90% B

15-20 min: 90% B

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic) and 210 nm (General).

Temperature: 30°C.

Analytical Workflow Diagram
The following flowchart illustrates the logical progression from raw material receipt to final

release, ensuring no critical structural check is missed.
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Identity Confirmation

Structural Verification

Purity Assessment

Raw Material Receipt
(CAS 208777-19-9)

FT-IR
(C=O stretch ~1685 cm-1)

GC-MS
(m/z 168)

1H NMR
(Confirm Ortho-F coupling)

19F NMR
(Single Peak -115 to -125 ppm)

HPLC-UV
(>98% Area)

Loss on Drying
(<0.5%)

Certificate of Analysis
(Release)

Click to download full resolution via product page

Figure 2: Step-by-step analytical workflow for validating 2'-fluoro-3'-methoxyacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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